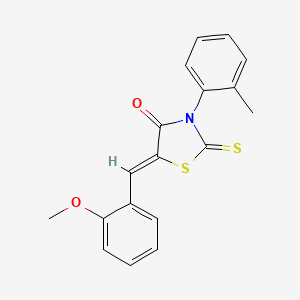

(5Z)-5-(2-methoxybenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one

Description

Properties

IUPAC Name |

(5Z)-5-[(2-methoxyphenyl)methylidene]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2S2/c1-12-7-3-5-9-14(12)19-17(20)16(23-18(19)22)11-13-8-4-6-10-15(13)21-2/h3-11H,1-2H3/b16-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAGACENWTYHLCH-WJDWOHSUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)C(=CC3=CC=CC=C3OC)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=CC=C3OC)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(2-methoxybenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2-methoxybenzaldehyde with 2-methylphenylthiosemicarbazide under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which cyclizes to form the thiazolidinone ring. Common reagents used in this synthesis include acetic acid, hydrochloric acid, or sodium hydroxide, and the reaction is usually carried out at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(2-methoxybenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the thiazolidinone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group on the benzylidene moiety can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Nucleophiles like amines, thiols, or halides

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives

Reduction: Hydroxyl derivatives

Substitution: Functionalized benzylidene derivatives

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study enzyme interactions and cellular processes.

Medicine: As a potential therapeutic agent for treating infections, inflammation, and cancer.

Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5Z)-5-(2-methoxybenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone core can inhibit enzyme activity by binding to the active site, while the benzylidene and methylphenyl substituents may enhance binding affinity and specificity. Pathways involved in its action may include inhibition of microbial growth, modulation of inflammatory responses, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Benzylidene Ring Modifications

Key Observations :

- Electron-donating groups (e.g., 2-methoxy, 2-hydroxy) enhance solubility and intermolecular interactions compared to electron-withdrawing groups (e.g., 4-bromo) .

- Methoxy vs.

3-Position Substituent Variations

| Compound | 3-Position Substituent | Benzylidene Group | Synthesis Yield (%) |

|---|---|---|---|

| Target Compound | 2-Methylphenyl | 2-Methoxy | ~75–85* |

| (5Z)-5-(2-Methoxybenzylidene)-3-(2-phenylethyl) | 2-Phenylethyl | 2-Methoxy | Not reported |

| (5Z)-3-Morpholinyl derivative | Morpholine | 4-Hydroxy-3-methoxy | 88 |

| (5Z)-3-Piperazinyl derivative | Piperazine | 1,3-Benzodioxole | 78 |

*Estimated based on analogous syntheses .

Key Observations :

- Aryl vs. alkyl groups : The 2-methylphenyl group in the target compound provides steric hindrance, which may reduce crystallization efficiency compared to smaller substituents like phenyl .

- Heterocyclic substituents (e.g., morpholine, piperazine) increase polarity and water solubility, making them more suitable for pharmaceutical applications .

Yield Comparison :

Q & A

Basic: What are the standard synthetic routes for this compound?

Methodological Answer:

The synthesis typically involves a condensation reaction between a thiazolidinone precursor (e.g., 3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one) and 2-methoxybenzaldehyde under controlled conditions. Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, ethanol) enhance reaction efficiency.

- Temperature : Reactions are often conducted at 60–80°C to balance yield and isomer selectivity.

- Catalyst : K₂CO₃ or piperidine is used to deprotonate intermediates and drive the reaction.

Purification is achieved via recrystallization (e.g., ethyl acetate/hexane) or column chromatography (silica gel, ethyl acetate:hexane gradient). Reaction progress is monitored by TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and confirmed by NMR .

Basic: What spectroscopic methods confirm the compound’s structure?

Methodological Answer:

- ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm in ¹H), thioxo (C=S, δ ~190 ppm in ¹³C), and benzylidene aromatic protons (δ 6.8–7.5 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

- X-ray crystallography : Resolves the Z-configuration and dihedral angles between aromatic rings. SHELXL (via Bruker AXS software) refines data with R-factor < 0.05 .

- Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 369.1) .

Advanced: How to optimize Z-isomer selectivity during synthesis?

Methodological Answer:

The Z-isomer is favored due to steric hindrance between the 2-methoxy group and thiazolidinone ring. To enhance selectivity:

- Solvent polarity : Use DMF or ethanol to stabilize the transition state.

- Low temperature : Reduce thermal energy to minimize E-isomer formation.

- Additives : Catalytic acetic acid can protonate intermediates, steering the reaction pathway .

Validate isomer ratios via NOESY NMR (Z-isomer shows NOE between benzylidene H and thiazolidinone S) .

Advanced: How to resolve discrepancies between computational and crystallographic data?

Methodological Answer:

Discrepancies in bond lengths/angles may arise from:

- Dynamic effects : X-ray data reflect time-averaged positions, while DFT assumes static structures. Use disorder modeling in SHELXL or multi-conformer refinements .

- Software bias : Cross-validate with programs like OLEX2 or PHENIX. Check for overfitting by comparing R-factors across refinement protocols .

Advanced: How to address conflicting bioactivity data across assays?

Methodological Answer:

- Standardize assays : Use identical cell lines (e.g., MCF-7 for anticancer studies) and control for cytotoxicity (MTT assay).

- Solubility checks : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts.

- Metabolic stability : Perform LC-MS to verify compound integrity post-incubation. Compare with structurally similar analogs (e.g., fluorobenzylidene derivatives) to identify substituent-specific effects .

Basic: Which structural features drive bioactivity?

Methodological Answer:

- Methoxy group : Enhances lipophilicity and π-π stacking with biological targets (e.g., kinase ATP pockets).

- Thioxo group : Acts as a hydrogen-bond acceptor, critical for enzyme inhibition.

- Aromatic substituents : The 2-methylphenyl group reduces steric clash in binding pockets .

Advanced: How to design analogs with improved solubility?

Methodological Answer:

- Introduce hydrophilic groups : Replace 2-methylphenyl with pyridyl (via Suzuki coupling) or add sulfonate esters.

- Prodrug approach : Mask thioxo group as a disulfide for intracellular activation.

- QSAR modeling : Use MOE or Schrödinger to predict logP and solubility parameters. Validate with shake-flask solubility tests .

Advanced: What are common pitfalls in NMR interpretation?

Methodological Answer:

- Signal overlap : Use DEPT-135 to distinguish CH₂ groups in crowded regions (δ 2.5–4.0 ppm).

- Tautomerism : Thioxo-thiol tautomers can split signals. Acquire spectra at multiple temperatures (25°C vs. 50°C) to identify dynamic equilibria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.